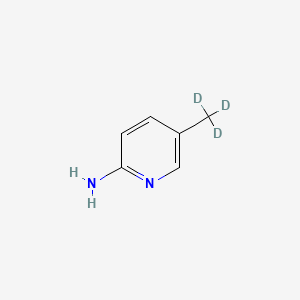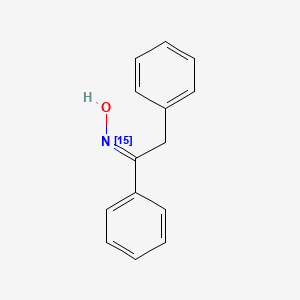
Deoxybenzoin Oxime-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxybenzoin Oxime-15N is a compound with the molecular formula C14H13NO1. It is also known by its synonyms Deoxybenzoin Oxime-15N and (NE)-N-(1,2-diphenylethylidene) (15N)hydroxylamine1.
Synthesis Analysis
The synthesis of oximes like Deoxybenzoin Oxime-15N can be accomplished through various methods. One common method involves the condensation of a hydroxylamine with a carbonyl2. More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene2.Molecular Structure Analysis
The molecular structure of Deoxybenzoin Oxime-15N can be represented by different notations. The IUPAC name is (NE)-N-(1,2-diphenylethylidene) (15N)hydroxylamine1. The InChI representation isInChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+/i15+11. The Canonical SMILES notation is C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C21.Chemical Reactions Analysis
Oximes, including Deoxybenzoin Oxime-15N, have diverse reactivity modes that enable their use in various methodologies, from cycloadditions to bioconjugation3. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines3.
Physical And Chemical Properties Analysis
Deoxybenzoin Oxime-15N has a molecular weight of 212.25 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 21. The compound has a rotatable bond count of 31. Its exact mass and monoisotopic mass are both 212.096748932 g/mol1. The topological polar surface area is 32.6 Ų1.
Safety And Hazards
Specific safety and hazard information for Deoxybenzoin Oxime-15N was not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures.
Orientations Futures
The future directions for Deoxybenzoin Oxime-15N and other oximes involve further exploration of their diverse applications. This includes their use in dynamic materials, energetic materials, and biocatalytic oxime reductions3. The challenges of using oximes for diverse applications also need to be addressed3.
Propriétés
IUPAC Name |
(NE)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+/i15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-VMUHYYQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=[15N]\O)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxybenzoin Oxime-15N | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


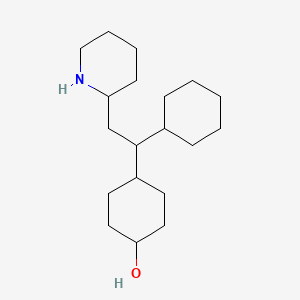
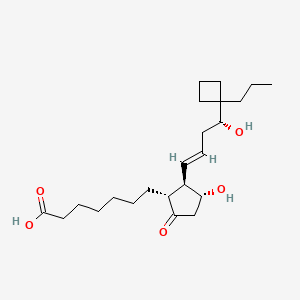

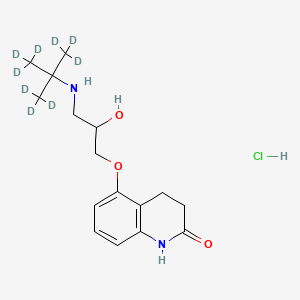
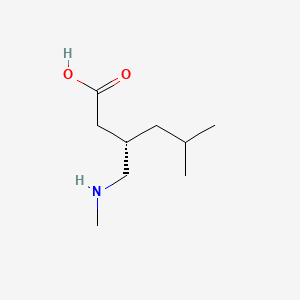
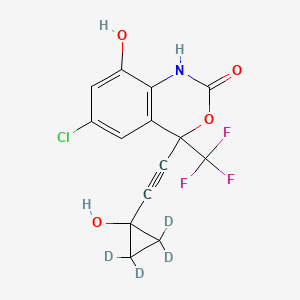

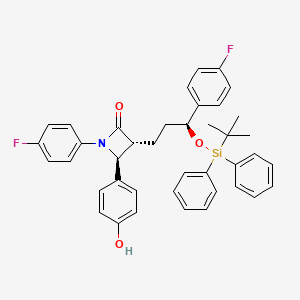
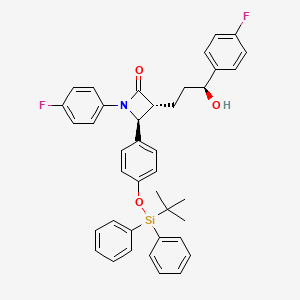
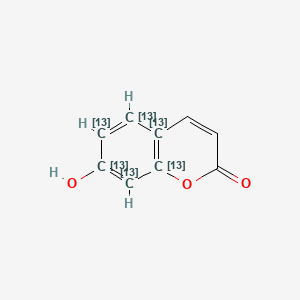
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
